![molecular formula C16H24N2OS B1226210 N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B1226210.png)
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide
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Overview
Description
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide is a member of thiazoles.
Scientific Research Applications
Selective 5-HT2 Receptor Antagonism
The compound N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide and its derivatives have been investigated for their potential as selective 5-HT2 receptor antagonists. A study by Fujio et al. (2000) synthesized and examined a series of 1-adamantanecarboxamides, revealing compounds with high affinity and selectivity for 5-HT2 receptors, exhibiting potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
Antiviral Activity Against Influenza
The antiviral activity of adamantyl derivatives against influenza viruses was explored by Göktaş et al. (2012). They synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety using a microwave-assisted method. The compounds exhibited antiviral activity against influenza A and B viruses in MDCK cell cultures, particularly highlighting N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide 3b as a potent inhibitor, acting as an influenza virus fusion inhibitor (Göktaş et al., 2012).
Neuroprotective Activity
A series of fluorescent heterocyclic adamantane amines were synthesized and investigated for their neuroprotective activity by Joubert et al. (2011). These compounds demonstrated multifunctional neuroprotective properties by inhibiting the N-methyl-d-aspartate receptor/ion channel, calcium channels, and nitric oxide synthase, along with exhibiting antioxidant activity. Notable compounds such as N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and N-adamantan-1-yl-5-dimethyl-amino-1-naphthalenesulfonic acid were identified for their high degree of multifunctionality and favorable physical-chemical properties (Joubert et al., 2011).
Antibacterial and Antifungal Activity
Adamantane derivatives have also been studied for their potential antimicrobial and antifungal activities. A study by Odyntsova et al. (2017) synthesized 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters and evaluated their antimicrobial and antifungal properties, indicating their potential as pharmacologically active substances (Odyntsova et al., 2017).
Synthesis and Characterization of Coordination Polymers
Adamantane-based ligands have been utilized in the synthesis of coordination polymers. A study by Pavlov et al. (2019) reported the synthesis of orthogonally substituted azole-carboxylate adamantane ligands, used for preparing coordination polymers. These polymers were structurally characterized and were found to act as catalysts in specific reactions, indicating their potential utility in various chemical processes (Pavlov et al., 2019).
properties
Product Name |
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide |
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Molecular Formula |
C16H24N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,5-dimethyladamantane-1-carboxamide |
InChI |
InChI=1S/C16H24N2OS/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(19)18-13-17-3-4-20-13/h11H,3-10H2,1-2H3,(H,17,18,19) |
InChI Key |
XLVMPERBAHLQIC-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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